(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one
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Overview
Description
(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one is a chiral compound that features an indoline moiety, an amino group, and a phenylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one typically involves the following steps:
Formation of Indoline Derivative: The indoline moiety can be synthesized through a substrate-controlled Ru(II)-catalyzed C–H activation/[5 + 2] annulation cascade.
Amino Group Introduction: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Phenylpropanone Attachment: The phenylpropanone structure can be attached through various coupling reactions, such as palladium-catalyzed C–H activation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the indoline and phenylpropanone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups.
Scientific Research Applications
(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has shown potential as a neuroprotective agent in the treatment of ischemic stroke.
Industry: The compound is utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) and exhibits binding affinity.
Pathways Involved: It modulates the activity of these receptors, leading to neuroprotective effects and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Indolin-2-ones: These compounds share the indoline moiety and exhibit similar biological activities.
Isatin Derivatives: Isatin and its derivatives are structurally related and have comparable pharmacological properties.
Uniqueness
(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one is unique due to its specific chiral configuration and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1217747-48-2 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(2S)-2-amino-1-(2,3-dihydroindol-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H18N2O/c18-15(12-13-6-2-1-3-7-13)17(20)19-11-10-14-8-4-5-9-16(14)19/h1-9,15H,10-12,18H2/t15-/m0/s1 |
InChI Key |
QWLOINPBYOQXJQ-HNNXBMFYSA-N |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
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